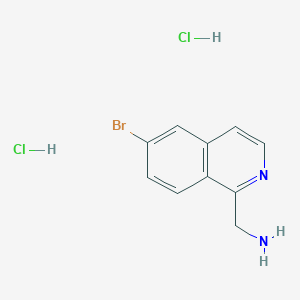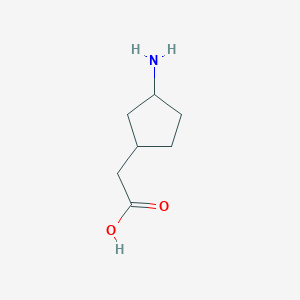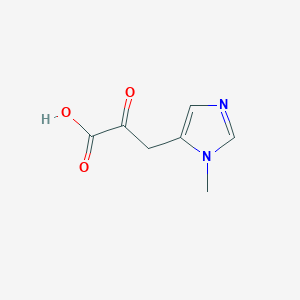
2-(Propan-2-yl)thiophen-3-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)thiophen-3-aminehydrochloride is a synthetic organic compound with the molecular formula C7H12ClNS and a molecular weight of 177.7 g/mol
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2-(Propan-2-yl)thiophen-3-aminehydrochloride, involves several key reactions. Common synthetic routes include:
Gewald Reaction: This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Reaction: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Analyse Des Réactions Chimiques
2-(Propan-2-yl)thiophen-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-(Propan-2-yl)thiophen-3-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly as a voltage-gated sodium channel blocker and dental anesthetic.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2-(Propan-2-yl)thiophen-3-aminehydrochloride can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Propriétés
Formule moléculaire |
C7H12ClNS |
|---|---|
Poids moléculaire |
177.70 g/mol |
Nom IUPAC |
2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-5(2)7-6(8)3-4-9-7;/h3-5H,8H2,1-2H3;1H |
Clé InChI |
DEVHBBSXQWGDQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CS1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


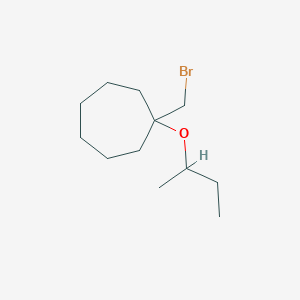

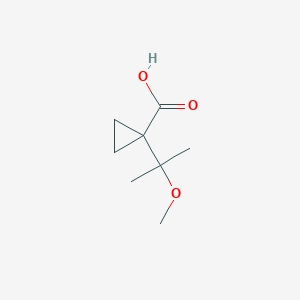
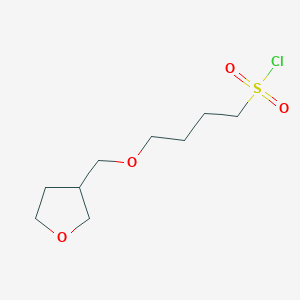
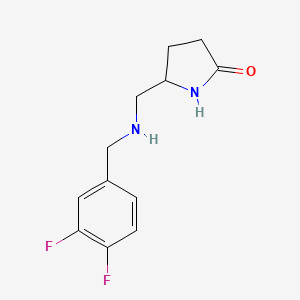

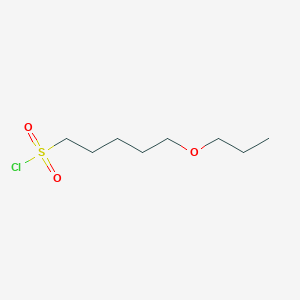
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
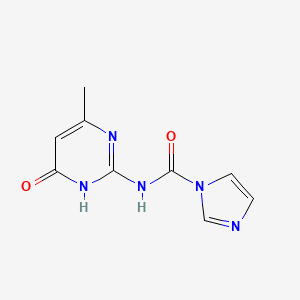
![rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis](/img/structure/B13520772.png)
